molecular formula C19H26N2O3 B10978062 N,N-dicyclohexyl-3-nitrobenzamide

N,N-dicyclohexyl-3-nitrobenzamide

Cat. No.: B10978062
M. Wt: 330.4 g/mol
InChI Key: CLJAGUAJZRHVBK-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-3-nitrobenzamide is a benzamide derivative characterized by two cyclohexyl groups attached to the amide nitrogen and a nitro group at the meta position (C3) of the benzene ring. The cyclohexyl substituents likely enhance lipophilicity and steric bulk, influencing solubility and reactivity.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N,N-dicyclohexyl-3-nitrobenzamide

InChI

InChI=1S/C19H26N2O3/c22-19(15-8-7-13-18(14-15)21(23)24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2

InChI Key

CLJAGUAJZRHVBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dicyclohexyl-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclohexyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-dicyclohexyl-3-nitrobenzamide with structurally analogous benzamides based on substituent effects, nitro group positioning, and inferred properties:

Compound Name Substituents Nitro Position Key Properties/Applications References
This compound N,N-dicyclohexyl, 3-nitro 3 High lipophilicity; potential for metal-catalyzed C–H activation due to steric and electronic effects Inferred
N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide N-diphenylmethyl, 3-methyl, 4-nitro 4 Enhanced solubility compared to cyclohexyl analogs; potential pharmacological scaffold
N-(2-Nitrophenyl)benzamide Phenyl, 2-nitro 2 Crystalline structure with intermolecular hydrogen bonding; limited steric hindrance
4-Acetamido-N,N-dicyclohexyl-3-nitrobenzamide N,N-dicyclohexyl, 4-acetamido, 3-nitro 3 Modified electronic profile due to acetamido group; possible biological activity

Key Observations:

Substituent Effects: Cyclohexyl vs. Aromatic Groups: The dicyclohexyl groups in the target compound increase steric hindrance and lipophilicity compared to diphenylmethyl () or simple phenyl analogs (). This may reduce solubility in polar solvents but improve membrane permeability in biological systems. Nitro Position: The meta-nitro group (C3) in the target compound vs. para-nitro (C4) in alters electronic effects.

Structural and Crystallographic Insights :

  • Compounds like N-(2-nitrophenyl)benzamide () exhibit planar amide linkages and hydrogen-bonded crystalline lattices. In contrast, the bulky dicyclohexyl groups in the target compound likely disrupt crystallinity, leading to amorphous solid states or lower melting points.

Potential Applications: The N,O-bidentate directing group in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () suggests that the target compound’s nitro and amide groups could facilitate metal-catalyzed C–H bond activation. However, steric bulk from cyclohexyl groups might limit coordination efficiency compared to smaller substituents.

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